(2S,4R)-Teneligliptin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

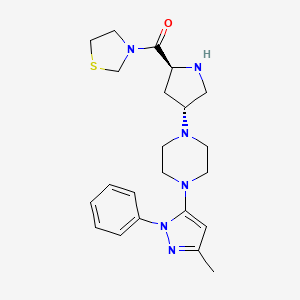

(2S,4R)-Teneligliptin, also known as NVP-TNLT, is a novel dipeptidyl peptidase-4 (DPP-4) inhibitor developed by Novo Nordisk. It is used as an oral anti-diabetic drug to treat type 2 diabetes mellitus (T2DM). DPP-4 inhibitors work by inhibiting the enzyme DPP-4, which breaks down the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By blocking the activity of DPP-4, this compound increases the levels of GLP-1 and GIP, which in turn stimulate the release of insulin from the pancreas and reduce glucagon secretion. This helps to lower blood glucose levels and improve glycemic control.

Scientific Research Applications

Teneligliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, widely researched for its therapeutic potential in managing Type 2 Diabetes Mellitus (T2DM). It exhibits a unique structure characterized by five consecutive rings, which produces a potent and long-lasting effect. Teneligliptin enhances the incretin effect, which increases insulin secretion in a glucose-dependent manner and decreases glucagon levels in the circulation, among other beneficial effects on glycemic control and potential impacts on cardiovascular and renal health.

Teneligliptin's Role in Glycemic Control

Teneligliptin has been extensively evaluated for its efficacy in glycemic control as both monotherapy and in combination with other antidiabetic agents. Studies highlight its capacity to reduce HbA1c levels significantly, showcasing sustained improvement in glycemic control over both short-term (12 weeks) and long-term (52 weeks) periods. Notably, teneligliptin's action is characterized by its well-tolerated nature and a safety profile comparable to other DPP-4 inhibitors, with minimal risk of hypoglycemia and weight neutrality as significant advantages (Sharma et al., 2016; Danao et al., 2017).

Cardio-Renal Safety Profile

The cardio-renal safety profile of teneligliptin has been a focal point of investigation, given the prevalence of cardiovascular disease and chronic kidney disease (CKD) among T2DM patients. Studies indicate that teneligliptin does not cause QT prolongation at clinically relevant doses, may improve left ventricular function, and supports cardiovascular safety in T2DM patients. Its dual route of excretion, through both renal and hepatic pathways, allows for safe administration in patients with varying degrees of renal impairment without the need for dose adjustment, marking a significant therapeutic advantage in managing T2DM patients with CKD, including those with end-stage renal disease (Patel et al., 2016; Abubaker et al., 2017).

Potential for Alternate-Day Therapy

Emerging research suggests the potential for alternate-day therapy with teneligliptin in T2DM management, indicating its efficacy and safety among older subjects and its desirable pharmacokinetic profile. This novel approach might enhance treatment satisfaction, improve patient compliance, and reduce treatment costs, although further large-scale clinical investigations are necessary to substantiate these findings (Singh et al., 2022).

Analytical Methods for DPP-4 Inhibitors

The determination of DPP-4 inhibitors, including teneligliptin, in pharmaceutical forms and biological matrices is critical for clinical monitoring and pharmacokinetic studies. A variety of spectrophotometric and chromatographic methods have been developed, underlining the importance of accurate and reliable analytical techniques in the therapeutic use and study of teneligliptin and other DPP-4 inhibitors (Deshpande & Butle, 2018).

Mechanism of Action

Target of Action

The primary target of (2S,4R)-Teneligliptin is currently unknown. Similar compounds have been shown to interact with various proteins and enzymes within the body .

Biochemical Pathways

Some studies suggest that it may influence protein stability and folding pathways . .

Pharmacokinetics

Some studies have investigated the pharmacokinetics of similar compounds, suggesting that they may have good bioavailability and can be effectively distributed throughout the body .

Result of Action

Some studies suggest that it may have an impact on cell growth and hormone secretion . .

Action Environment

The action, efficacy, and stability of this compound may be influenced by various environmental factors. These could include the presence of other compounds, the pH of the environment, temperature, and other conditions . .

Biochemical Analysis

Biochemical Properties

(2S,4R)-Teneligliptin plays a crucial role in biochemical reactions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By maintaining higher levels of these hormones, this compound enhances insulin secretion and reduces glucagon release, leading to improved glycemic control .

Cellular Effects

This compound affects various types of cells and cellular processes. In pancreatic beta cells, it enhances insulin secretion in response to glucose. In alpha cells, it reduces glucagon secretion. Additionally, this compound influences cell signaling pathways by increasing the levels of cyclic AMP (cAMP) through the activation of GLP-1 receptors. This activation leads to improved insulin sensitivity and glucose uptake in peripheral tissues .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of DPP-4, an enzyme responsible for the degradation of incretin hormones. By binding to the active site of DPP-4, this compound prevents the breakdown of GLP-1 and GIP, thereby prolonging their action. This results in increased insulin secretion, decreased glucagon release, and improved glycemic control .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under physiological conditions and maintains its inhibitory activity against DPP-4 for extended periods. Long-term studies have shown that this compound continues to enhance insulin secretion and improve glycemic control without significant degradation or loss of efficacy .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits DPP-4 and improves glycemic control without adverse effects. At higher doses, some toxic effects such as hypoglycemia and gastrointestinal disturbances have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolites are then excreted through the kidneys. The compound’s interaction with these enzymes and its effects on metabolic flux and metabolite levels are crucial for its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation in target tissues, such as the pancreas and liver, are essential for its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and cell membrane. It does not require specific targeting signals or post-translational modifications for its activity. The compound’s presence in these compartments allows it to effectively inhibit DPP-4 and exert its therapeutic effects .

Properties

IUPAC Name |

[(2S,4R)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRQANOPCQRCME-UXHICEINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)N2CCN(CC2)[C@@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4'-[(o-Aminophenyl)sulfonyl]-acetanilide](/img/structure/B565828.png)

![2,9-Bis(5-bromothiophen-2-yl)-6,13-bis(2-octyldodecyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B565835.png)

![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B565840.png)